molecular formula C12H14N4O B1460369 4-amino-1,3-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 2096110-84-6

4-amino-1,3-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B1460369
CAS No.: 2096110-84-6
M. Wt: 230.27 g/mol
InChI Key: UKSGGKAPABXLQZ-UHFFFAOYSA-N
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Description

4-amino-1,3-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a chemically sophisticated derivative of the pyrazolo[3,4-b]quinoline scaffold, a class of N-heterocyclic compounds with a long history of scientific interest due to its diverse photophysical and biological properties . Researchers value this core structure for its potential across multiple fields. Pyrazolo[3,4-b]quinolines are recognized as privileged structures in medicinal chemistry, with documented investigations highlighting their role as inhibitors of oncogenic Ras and other molecular targets relevant to proliferative diseases . The structural motif is also of significant interest in materials science, where related compounds have been developed for use as advanced electroluminescent materials, fluorescence sensors, and in the development of organic light-emitting diodes (OLEDs) due to their intense fluorescence . The specific substitution pattern on this compound, including the 4-amino group and the partially hydrogenated quinoline ring, presents a versatile intermediate for further synthetic elaboration. This allows researchers to explore structure-activity relationships (SAR) and develop novel analogs for applications in drug discovery programs and the creation of functional organic materials . Its synthesis often involves modern, efficient methodologies such as multicomponent reactions, underscoring its accessibility for research purposes . This compound is offered exclusively for research use to support innovation in these cutting-edge scientific areas.

Properties

IUPAC Name

4-amino-1,3-dimethyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-6-9-11(13)10-7(4-3-5-8(10)17)14-12(9)16(2)15-6/h3-5H2,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSGGKAPABXLQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(C(=O)CCC3)C(=C12)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Condensation-Based Synthesis

The Friedländer condensation is a classical approach to quinoline frameworks, involving the reaction of aminoaryl ketones or aldehydes with carbonyl compounds containing an active methylene group. For pyrazoloquinolines, this method has been adapted by condensing pyrazolone derivatives with appropriate ketones or aldehydes.

  • Typical procedure : Pyrazolone derivatives (e.g., 5-amino-1,3-dimethylpyrazolone) are reacted with α,β-unsaturated ketones or aldehydes under acidic or basic catalysis, often with heating, to form the pyrazoloquinoline core.
  • Key findings : This method provides good regioselectivity and allows the introduction of methyl groups at N1 and C3 positions, essential for the target compound.

Niementowski Reaction Using Anthranilic Acid Derivatives

The Niementowski synthesis involves the reaction of anthranilic acid or its derivatives with ketones or aldehydes to form hydroxyquinolines, which can be further transformed into pyrazoloquinolines.

  • Application : Anthranilic acid derivatives are reacted with pyrazolone derivatives in the presence of sodium acetate under reflux conditions.
  • Outcome : This yields hydroxy-substituted pyrazoloquinolines, which upon further cyclization and substitution steps, lead to the desired 4-amino pyrazoloquinolinone structure.

Multicomponent and Microwave-Assisted Synthesis

Recent advances have introduced multicomponent reactions (MCR) and microwave irradiation to enhance the efficiency and reduce reaction times.

  • Microwave-assisted one-pot synthesis : A mixture of amino phenyl pyrazole, cyclic 1,3-diketone, and an alcohol solvent is treated with T3P® (propylphosphonic anhydride) under microwave irradiation at 90°C for 30 minutes.
  • Advantages : This method offers rapid synthesis with high yields and purity, minimizing side reactions and simplifying purification.
  • General procedure : After microwave treatment, the reaction mixture is quenched, extracted, and purified by column chromatography.

Hydrazine Hydrate-Mediated Cyclization

Hydrazine hydrate is employed to convert pyrazole precursors into pyrazoloquinoline derivatives through reflux in ethanol.

  • Procedure : A pyrazolone derivative is refluxed with hydrazine hydrate in absolute ethanol for 4 hours, followed by crystallization.
  • Result : This yields 4-amino-substituted pyrazoloquinolines, including the tetrahydro derivatives, with good crystallinity and purity.

Data Table: Comparative Summary of Preparation Methods

Method Key Reagents Conditions Reaction Time Yield (%) Advantages References
Friedländer Condensation Pyrazolone + α,β-unsaturated ketone Acid/base catalysis, reflux Several hours 60-75 Good regioselectivity
Niementowski Reaction Anthranilic acid + pyrazolone Sodium acetate, reflux 4-6 hours 55-70 Uses accessible starting materials
Microwave-Assisted MCR Amino phenyl pyrazole + diketone + T3P® Microwave, 90 °C, 30 min 30 minutes 70-85 Rapid, high yield, eco-friendly
Hydrazine Hydrate Cyclization Pyrazolone + hydrazine hydrate Reflux in ethanol 4 hours 65-80 Simple, effective cyclization

Detailed Research Findings

  • Selectivity and Yield : Microwave-assisted synthesis shows superior yields and shorter reaction times compared to classical methods, making it suitable for scale-up and industrial applications.
  • Functional Group Tolerance : The Friedländer and Niementowski methods tolerate a variety of substituents on the pyrazolone and anthranilic acid derivatives, allowing structural diversification.
  • Purification : Products from all methods typically require recrystallization or chromatographic purification to achieve high purity, with ethanol and benzene being common solvents for recrystallization.
  • Mechanistic Insights : The condensation and cyclization steps proceed via nucleophilic attack of amino groups on carbonyl carbons, followed by ring closure and dehydration, as supported by spectroscopic and crystallographic analyses in the literature.

Chemical Reactions Analysis

Types of Reactions

4-amino-1,3-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .

Scientific Research Applications

4-amino-1,3-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-1,3-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Pyrazolo[3,4-b]quinolin-5-one derivatives exhibit diverse bioactivities depending on substituent patterns. Key analogs include:

Compound Name Substituents Molecular Weight Key Modifications Source (Evidence ID)
Target Compound 4-amino, 1,3-dimethyl 245.3 (calc.) Amino at C4; methyl at C1, C3 N/A
4-Amino-1-(3-fluorophenyl)-7,7-dimethyl... 1-(3-fluorophenyl), 7,7-dimethyl 324.36 Fluorophenyl; gem-dimethyl at C7
4-(2-Methoxyphenyl)-3,7,7-trimethyl... 4-(2-methoxyphenyl), 3,7,7-trimethyl 350.4 Methoxy group; trimethyl
3-Cyclopropyl-4,7,7-trimethyl-4-phenyl... 3-cyclopropyl, 4-phenyl, 7,7-dimethyl 363.5 Cyclopropyl; phenyl at C4

Key Observations :

  • Fluorine Substitution : Fluorination (e.g., 3-fluorophenyl in ) enhances metabolic stability and bioavailability .
  • Methoxy vs. Methyl : Methoxy groups (e.g., 65A in ) improve solubility but may reduce membrane permeability compared to methyl groups.
  • Amino Group: The 4-amino group in the target compound enables hydrogen bonding, a feature absent in non-amino analogs like 6VK ().
2.3.1 Enzyme Inhibition
  • BACE-1/γ-Secretase Inhibition: Analogs like 65A (docking score: -8.9) and 6VK (-9.2) show potent binding to Alzheimer’s-related enzymes. The target compound’s amino group may mimic catalytic water interactions, enhancing inhibition .
  • SARS-CoV-2 Mpro Inhibition: Pyrazoloquinolinones are recurrent scaffolds in Mpro inhibitors (7/87 hits in ), suggesting broad applicability.
2.3.2 Antimicrobial Activity
Structure-Activity Relationships (SAR)
  • C4 Substitution: Amino groups enhance hydrogen bonding (e.g., to catalytic dyads in proteases), while aryl groups (e.g., phenyl, fluorophenyl) improve hydrophobic interactions .
  • C1 Substitution : Methyl at C1 (target compound) versus fluorophenyl () alters electron density and conformational flexibility.

Data Tables

Table 1: Comparative Docking Scores of Pyrazoloquinolinones ()
Compound ID Substituents BACE-1 Score γ-Secretase Score
65A 4-(2-methoxyphenyl), 3,7,7-trimethyl -8.9 -8.7
6VK 3-cyclopropyl, 4-phenyl, 7,7-dimethyl -9.2 -8.6
6VL 4-ethyl, 7,7-dimethyl -7.0 -8.1
Table 2: Physicochemical Properties ()
Compound ID Molecular Formula Molecular Weight LogP (calc.)
Target C₁₂H₁₄N₄O 245.3 1.9
Y021-1166 C₂₂H₁₇FN₄O 372.4 3.2
QW-9261 C₁₈H₁₇FN₄O 324.36 2.8

Biological Activity

4-amino-1,3-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step processes that include cyclization reactions and modifications of pyrazole derivatives. Various synthetic routes have been documented in literature to optimize yield and purity.

Anticancer Properties

Several studies have reported the anticancer activity of pyrazoloquinoline derivatives. For instance:

  • In vitro studies demonstrated that compounds similar to this compound exhibited moderate to high growth inhibitory effects against various cancer cell lines. One study noted IC50 values in the low micromolar range against human leukemic cells (L1210) and myeloblasts (6410) .

Antimicrobial Activity

Research has indicated that this compound and its analogs possess significant antimicrobial properties:

  • Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, a related study highlighted minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL for certain analogs against clinical isolates .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways.

Case Studies

  • Study on Anticancer Activity :
    • A series of N4-substituted pyrazolo[3,4-d]pyrimidines were synthesized and tested for their anticancer properties. Results indicated that specific substitutions enhanced activity against cultured cancer cells .
  • Antimicrobial Evaluation :
    • A study evaluated the antibacterial effects of several pyrazoloquinoline derivatives against Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity with some derivatives outperforming traditional antibiotics .

Data Summary

Activity Type IC50/MIC Values Target Organisms/Cells
AnticancerLow micromolar rangeL1210 leukemia cells
Antibacterial≤ 0.06 μg/mLVarious Gram-positive bacteria
AntifungalNot specifiedNot specified

Q & A

Q. Advanced

  • Density Functional Theory (DFT) : Used to analyze relative energies of hypothetical conformers (e.g., B3LYP/6-31G* level), identifying stable configurations for derivatives like 5b, 5j, and 5k .
  • Molecular docking : Evaluates binding modes to targets like SARS-CoV-2 Mpro or GSK3β. For example, pyrazoloquinolinones show potential as Mpro inhibitors by forming contacts with catalytic dyads .
  • Hydrogen-bonding analysis : Graph set theory (Etter formalism) interprets crystallographic data to predict supramolecular aggregation patterns .

What strategies improve low yields in domino reaction syntheses?

Advanced
Low yields (e.g., 7% for 5a ) arise from side reactions during cyclization/aromatization. Optimization strategies include:

  • Solvent screening : Replace ethanol with DCE or ionic liquids to enhance reactivity .
  • Catalyst addition : Introduce Brønsted acids (e.g., AcOH) or solid bases (KOH) to accelerate Michael additions .
  • Reagent stoichiometry : Adjust molar ratios of NH4OAc (up to 13 mmol) to drive imine formation .

What spectroscopic techniques confirm structural purity of pyrazoloquinolinones?

Q. Basic

  • NMR spectroscopy : Resolves methyl, amino, and aromatic protons; quaternary carbons are identified via DEPT-135 .
  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., C-H···N interactions in centrosymmetric dimers ).
  • HPLC-MS : Validates purity and molecular weight, especially for derivatives with halogens or heterocycles .

How do substituent variations influence antioxidant and anticholinesterase activities?

Q. Advanced

  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., Cl, NO2) on the arylidene moiety enhance anticholinesterase activity by increasing electrophilicity. Derivatives like 5k (4-Cl) show IC50 values <10 µM .
  • Theoretical studies : HOMO-LUMO gaps calculated via DFT correlate with radical scavenging efficacy; smaller gaps (e.g., 4.2 eV) indicate higher antioxidant potential .

What challenges arise in analyzing hydrogen-bonding patterns in crystals?

Q. Advanced

  • Polymorphism : Subtle changes in crystallization solvents (e.g., ethanol vs. DMSO) alter H-bond networks, requiring single-crystal X-ray diffraction for resolution .
  • Graph set analysis : Classifies interactions (e.g., R₂²(8) motifs) but requires manual validation to avoid misassigning weak C-H···π contacts .

What are optimal reaction conditions for one-pot syntheses?

Q. Basic

ConditionExample ProtocolYieldReference
Solvent[BMIM]OH ionic liquid80–85%
Temperature75–80°C
CatalystsNH4OAc (13 mmol), AcOH (0.5 mL)
PurificationRecrystallization (hot ethanol)High

How can contradictory enzyme inhibition data be resolved?

Q. Advanced

  • Assay validation : Confirm activity using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .
  • Binding mode analysis : Compare docking poses with crystallographic data (e.g., BRD0705 in GSK3β active site ).
  • SAR cross-check : Test derivatives with minor structural changes (e.g., methyl vs. ethyl groups) to isolate pharmacophore contributions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-1,3-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Reactant of Route 2
4-amino-1,3-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one

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